molecular formula C19H19N5O2 B11189579 7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11189579
M. Wt: 349.4 g/mol
InChI Key: NSSUZFUALSWOIE-UHFFFAOYSA-N
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Description

7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the triazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

11-(3-methoxypropyl)-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H19N5O2/c1-13-16(14-7-4-3-5-8-14)18-21-20-17-15(24(18)22-13)9-11-23(19(17)25)10-6-12-26-2/h3-5,7-9,11H,6,10,12H2,1-2H3

InChI Key

NSSUZFUALSWOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)CCCOC)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

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